molecular formula C13H17NO4 B12120124 4-[2-(4-Methylphenoxy)acetamido]butanoic acid

4-[2-(4-Methylphenoxy)acetamido]butanoic acid

Cat. No.: B12120124
M. Wt: 251.28 g/mol
InChI Key: NNJDYQFKEGOEBG-UHFFFAOYSA-N
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Description

4-(2-(P-tolyloxy)acetamido)butanoic acid is an organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a p-tolyloxy group attached to an acetamido group, which is further connected to a butanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(P-tolyloxy)acetamido)butanoic acid typically involves the reaction of p-tolyl acetate with butanoic acid derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by the addition of acetamido groups through amidation reactions.

Industrial Production Methods

In industrial settings, the production of 4-(2-(P-tolyloxy)acetamido)butanoic acid often involves large-scale batch reactions. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-(P-tolyloxy)acetamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-(P-tolyloxy)acetamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(P-tolyloxy)acetamido)butanoic acid involves its interaction with specific molecular targets. The p-tolyloxy group can interact with hydrophobic regions of proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(P-methoxyphenoxy)acetamido)butanoic acid
  • 4-(2-(P-chlorophenoxy)acetamido)butanoic acid
  • 4-(2-(P-bromophenoxy)acetamido)butanoic acid

Uniqueness

4-(2-(P-tolyloxy)acetamido)butanoic acid is unique due to the presence of the p-tolyloxy group, which imparts specific hydrophobic and electronic properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-10-4-6-11(7-5-10)18-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

NNJDYQFKEGOEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O

Origin of Product

United States

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